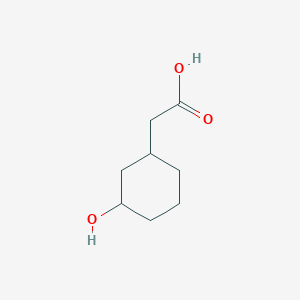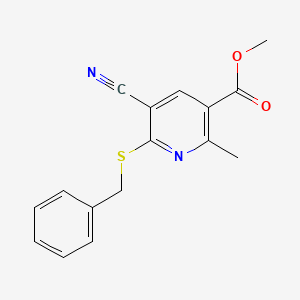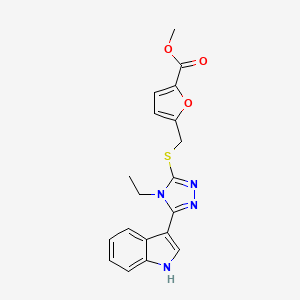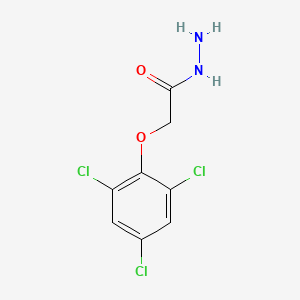
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as FLU-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLU-CAM belongs to the family of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide also has some limitations, including its moderate yield in the synthesis method and its limited bioavailability.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Secondly, the potential therapeutic applications of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of various diseases, including cancer and Alzheimer's disease, need to be investigated further. Thirdly, the development of novel N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives with improved bioavailability and potency may be a promising direction for future research.
In conclusion, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide and to investigate its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. The final product is obtained after purification by column chromatography. The yield of the synthesis method is reported to be around 60%.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZIIIBMSSCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)
![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)


![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)
![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)
![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)